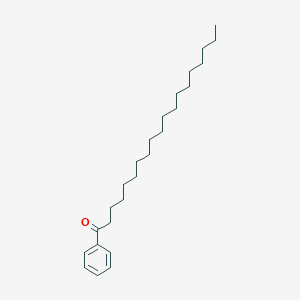

Nonadecanophenone

Descripción general

Descripción

Nonadecanophenone is not directly discussed in the provided papers; however, the papers do provide information on similar compounds, specifically nonylphenol and its derivatives. Nonylphenol is a toxic xenobiotic compound with endocrine-disrupting capabilities, originating from the degradation of nonylphenol ethoxylates used as industrial surfactants . It is structurally related to nonadecanophenone in that both contain a phenolic group, but nonadecanophenone has a significantly longer carbon chain.

Synthesis Analysis

The synthesis of nonylphenol isomers is mentioned in one of the papers, where gas chromatography-mass spectrometry (GC-MS) was used to separate and characterize the isomers of technical p-nonylphenol . Although this does not directly pertain to nonadecanophenone, the methods used for the synthesis and characterization of nonylphenol isomers could potentially be applied to the synthesis of nonadecanophenone.

Molecular Structure Analysis

The molecular structure of nonylphenol isomers has been elucidated using GC-MS and nuclear magnetic resonance (NMR) spectroscopy . These techniques could similarly be used to analyze the molecular structure of nonadecanophenone, providing insights into its chemical behavior and interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of nonadecanophenone. However, nonylphenol, a structurally related compound, has been shown to undergo biodegradation under both aerobic and anaerobic conditions, influenced by various environmental factors . This suggests that nonadecanophenone may also be subject to biodegradation, although the specifics would likely differ due to its longer carbon chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of nonylphenol, such as low solubility and high hydrophobicity, lead to its accumulation in environments with high organic content . These properties are likely to be even more pronounced in nonadecanophenone due to its longer alkyl chain. The papers also discuss the photodegradation of nonylphenol in the presence of carbon-doped TiO2, which could be relevant to the degradation of nonadecanophenone in similar environmental conditions .

Aplicaciones Científicas De Investigación

Food Preservation and Health Research : Nonadecanophenone, as a polyphenol, has potential applications in food preservation, therapeutic benefits, and human health research. Polyphenols are known for their antioxidant properties and can contribute to disease prevention and prophylactic measures (Durazzo et al., 2019).

Biological Activities : It exhibits a range of biological activities, including antioxidative, anti-inflammatory, anti-apoptotic, cancer chemopreventive, anticarcinogenic, and antimicrobial properties. These properties highlight its potential role in various therapeutic applications (Rajha et al., 2021).

Environmental Impact and Endocrine Disruption : Nonadecanophenone, particularly in the form of nonylphenol, is recognized as an endocrine disrupter. It can impact aquatic organisms, decrease male fertility, and affect the survival of juveniles even at low concentrations. This highlights its environmental significance and the need for monitoring its presence and effects (Soares et al., 2008).

Reference Material in Analytical Chemistry : Nonadecanophenone (353NP) is proposed as a reference material for the analysis of nonylphenols due to its high proportion in industrial mixtures and pronounced estrogenic power. This application is crucial in analytical chemistry and metrology related to environmental health (Rabouan et al., 2012).

Toxicity and Liver Damage : Studies have shown that nonylphenol, a derivative of nonadecanophenone, can cause liver toxicity, oxidative stress, and induce apoptosis in cells. This is critical for understanding its potential risks to human health (Kazemi et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

1-phenylnonadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWRNRBSHQDWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405305 | |

| Record name | Nonadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonadecanophenone | |

CAS RN |

103044-68-4 | |

| Record name | Nonadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

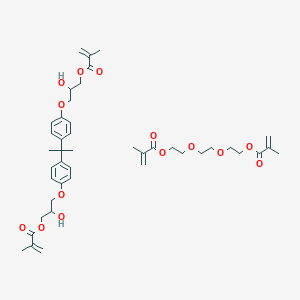

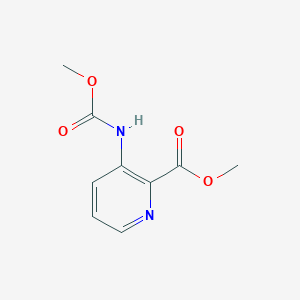

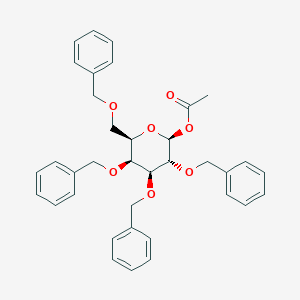

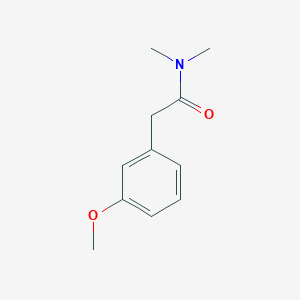

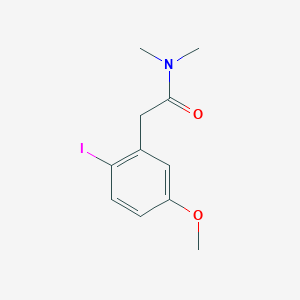

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)